Physical Property Differentiation from Regioisomeric Analogs
Cross-study comparison of reported physical properties reveals quantifiable differences between 3-fluoropyridine-2-carbaldehyde and its regioisomeric analogs. The 3-fluoro derivative exhibits a melting point of 49–54°C and boiling point of 112°C at 50 mmHg, while 2-fluoropyridine-4-carbaldehyde (CAS 872088-06-3) is reported as a liquid at ambient temperature with a boiling point of 62–64°C at 13 mmHg . The 3-fluoro regioisomer's solid state at room temperature, versus liquid state for certain 2- and 4-fluoro analogs, has direct implications for handling, weighing accuracy, and storage protocols in both research and production environments. The predicted pKa of 1.25 for the 3-fluoro derivative indicates the pyridine nitrogen's basicity is substantially reduced compared to non-fluorinated pyridine-2-carbaldehyde (predicted pKa ~3–4), a property that directly influences reactivity in acid-catalyzed condensation reactions .
| Evidence Dimension | Melting point and physical state |
|---|---|
| Target Compound Data | 49–54°C (solid at room temperature) |
| Comparator Or Baseline | 2-Fluoropyridine-4-carbaldehyde (CAS 872088-06-3): liquid at ambient temperature |
| Quantified Difference | Solid vs. liquid state at 25°C; melting point elevation >50°C |
| Conditions | Literature-reported physical properties; vendor technical datasheets |
Why This Matters
Solid-state handling reduces volatility-related losses during weighing and improves gravimetric accuracy for milligram-scale reactions compared to liquid regioisomers.
